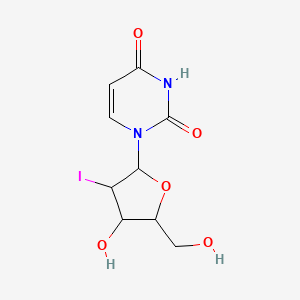

2'-Deoxy-2'-iodouridine

Description

Significance within Nucleoside Analog Research

The importance of 2'-Deoxy-2'-iodouridine in academic research stems primarily from its role as one of the pioneering nucleoside analogs with demonstrated biological activity. Its structural similarity to the natural nucleoside thymidine (B127349) allows it to be recognized by cellular and viral enzymes. lookchem.comtridhascholars.org Once phosphorylated within a cell, it can be incorporated into DNA during replication. cancer.gov However, the presence of a bulky iodine atom in place of the methyl group on the uracil (B121893) base disrupts the normal base-pairing and structure of the DNA, leading to the inhibition of DNA synthesis and viral replication. wikipedia.org

This mechanism forms the basis of its utility in several research areas:

Antiviral Research : It is recognized as an antiviral agent effective against DNA viruses, most notably Herpes Simplex Virus (HSV). lookchem.comcancer.govnih.gov Its ability to be incorporated into viral DNA makes it a model compound for studying the mechanisms of viral inhibition. tridhascholars.org

Cancer Research : The compound has been investigated for its potential as a radiosensitizer in cancer therapy. tridhascholars.org By incorporating into the DNA of cancer cells, it can make them more susceptible to damage from ionizing radiation. cancer.gov

Synthetic Chemistry : this compound serves as a crucial precursor in the synthesis of other modified pyrimidine (B1678525) nucleosides. fiu.edu The iodine atom at the C-5 position is a versatile functional group that can be replaced through various chemical reactions, such as metal-halogen exchange, to create a diverse library of novel nucleoside analogs for further study. nih.gov

Table 1: Research Applications of this compound

| Research Area | Mechanism of Action | Significance |

|---|---|---|

| Antiviral Studies | Acts as a thymidine analog; incorporated into viral DNA, disrupting replication. lookchem.comtridhascholars.orgwikipedia.org | One of the first effective antiviral agents, particularly against DNA viruses like HSV. nih.gov |

| Cancer Biology | Functions as a radiosensitizer by integrating into cellular DNA, increasing susceptibility to radiation. tridhascholars.orgcancer.gov | Potential to enhance the efficacy of radiation therapy in treating tumors. |

| Biochemical Synthesis | Serves as a versatile precursor for creating other C-5 substituted pyrimidine nucleosides. fiu.edunih.gov | Enables the development of new nucleoside analogs with potentially novel biological activities. |

Historical Context of its Discovery and Initial Research

The development of this compound is a landmark in the history of chemotherapy and antiviral drug discovery. The intellectual groundwork for its creation was laid in the 1950s following the elucidation of the DNA double helix, which sparked the idea that analogs of natural nucleosides could interfere with nucleic acid synthesis and thus inhibit the growth of cancer cells or the replication of viruses. nih.gov

The compound, also known by the name Idoxuridine (B1674378), was first synthesized by William Prusoff in the late 1950s. wikipedia.org It was initially developed and investigated as a potential anticancer drug. wikipedia.orgnih.gov However, its most significant impact came from its antiviral properties. In 1962, it became the first antiviral agent to be licensed, receiving approval from the U.S. Food and Drug Administration (FDA) for the topical treatment of herpes simplex keratitis, an infection of the eye. wikipedia.orgnih.gov This marked a pivotal moment, proving the principle that viral diseases could be successfully treated with targeted chemical agents. Early clinical and preclinical studies throughout the 1960s further established its activity against various DNA viruses. nih.govkarger.com

Table 2: Historical Timeline of this compound (Idoxuridine)

| Year | Event | Significance |

|---|---|---|

| Late 1950s | Synthesized by William Prusoff. wikipedia.org | Initially developed as an anticancer agent. wikipedia.org |

| 1961 | Initial clinical studies are published. nih.gov | Marks the beginning of its evaluation in therapeutic contexts. |

| 1962 | Licensed as the first antiviral drug (Idoxuridine). wikipedia.org | A breakthrough in medicine, establishing the field of antiviral chemotherapy. nih.gov |

| 1963 | Approved by the FDA for treating herpes simplex. nih.gov | Provided the first specific treatment for a viral infection. |

Classification as a Pyrimidine Nucleoside Analog

From a chemical standpoint, this compound is classified as a pyrimidine 2'-deoxyribonucleoside analog. lookchem.comebi.ac.uk This classification is based on its molecular structure, which consists of two main components:

A pyrimidine base : Specifically, it contains 5-iodouracil, which is a uracil molecule where the hydrogen atom at position 5 has been replaced by an iodine atom. lookchem.com

A deoxyribose sugar : The base is attached to a 2'-deoxy-D-ribofuranose sugar ring, which is the characteristic sugar found in DNA. ebi.ac.uk

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione wikipedia.org |

| Synonyms | Idoxuridine, IUdR, 5-Iodo-2'-deoxyuridine lookchem.comcancer.gov |

| Chemical Formula | C₉H₁₁IN₂O₅ broadpharm.com |

| Molar Mass | 354.100 g·mol⁻¹ wikipedia.org |

| CAS Number | 54-42-2 broadpharm.com |

| Appearance | White to slightly beige crystalline powder lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOKCWRUQHGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of 2 Deoxy 2 Iodouridine

Classical Synthesis Pathways

The traditional approaches to synthesizing 2'-Deoxy-2'-iodouridine and its analogs often rely on multi-step procedures starting from readily available nucleosides like uridine (B1682114). These methods typically involve the protection of hydroxyl groups, activation of the 2'-position, and subsequent nucleophilic substitution.

General Synthetic Routes for this compound

Classical synthesis of 2'-deoxy-2'-halogenated uridines, including the 2'-iodo derivative, often begins with uridine. A common strategy involves the formation of a 2,2'-anhydro intermediate. For instance, uridine can be converted to 2,2'-anhydrouridine (B559692), which then undergoes ring-opening upon treatment with a hydrohalic acid, such as hydroiodic acid, to introduce the iodine at the 2'-position with an arabino configuration.

Another established route involves the activation of the 2'-hydroxyl group of a suitably protected uridine derivative, often by converting it into a good leaving group like a triflate (trifluoromethanesulfonyl) group. This 2'-O-triflyl intermediate is then susceptible to nucleophilic substitution (SN2 reaction) by an iodide salt, such as sodium iodide, to yield the 2'-iodo-2'-deoxyuridine (B1607440) derivative. nih.gov The stereochemical outcome of this reaction is typically an inversion of configuration at the C2' center, leading to the arabino configuration from a ribo precursor. The choice of protecting groups for the 3' and 5' hydroxyls is crucial to ensure solubility and prevent side reactions.

Advanced Synthesis Methodologies

More recent synthetic strategies employ advanced chemical techniques, including palladium-catalyzed reactions and highly specific halogenation methods, to improve yield, regioselectivity, and stereoselectivity. These methodologies allow for the direct and efficient modification of the nucleoside scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While extensively used for modifying the C5 position of pyrimidine (B1678525) nucleosides, their application at the 2'-position is also a key strategy for creating diverse analogs. mdpi.com

The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is frequently applied to 5-iodo-2'-deoxyuridine to produce 5-alkynyl derivatives. nih.govrsc.orgnih.govwikipedia.orgmdpi.com This reaction typically uses a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (B128534) (Et₃N). nih.govnih.govwikipedia.org For instance, the coupling of 5-iodo-2'-deoxyuridine with various terminal alkynes proceeds under mild conditions to yield a range of 5-alkynyl-2'-deoxyuridines. nih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| 5-iodo-2'-deoxyuridine, Cyclopropylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Cyclopropylethynyl)-2'-deoxyuridine | 80% | nih.gov |

| Diacetyl 5-iodo-2'-deoxyuridine, Diacetyl 5-ethynyl-2'-deoxyuridine (B1671113) | Pd(PPh₃)₄, CuI, Et₃N | Tetraacetyl ethynyl-bridged dimer of 2'-deoxyuridine (B118206) | 63% | nih.gov |

| 5-iodo-2'-deoxyuridine, 4-ethynyl-4'-methoxyphenylazobenzene | Pd(PPh₃)₄, CuI, Et₃N | 5-[4-(4-methoxyphenyl)diazenylphenyl]ethynyl-2'-deoxyuridine | - | mdpi.com |

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgopenochem.orgnih.gov This reaction is also a valuable method for creating C-C bonds in nucleoside chemistry and is known for its tolerance of various functional groups. wikipedia.orgnih.gov The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the final product. openochem.orglibretexts.org While widely used, applications directly on this compound are less commonly documented than on its 5-iodo counterpart.

Regiospecific Halogenation and Derivatization Approaches

Achieving regiospecific introduction of iodine at the 2'-position is a critical challenge in nucleoside synthesis. One successful approach involves stabilizing a 2'-O-triflyl leaving group to prevent the spontaneous formation of a 2,2'-anhydro uridine intermediate. nih.gov By reducing the nucleophilicity of the O-2 oxygen through the introduction of an electron-withdrawing nitro group at the N-3 position of the uracil (B121893) base, SN2 displacement by a halide nucleophile is favored over intramolecular cyclization. nih.gov This strategy has been used to synthesize 2'-deoxy-2'-iodo arabinosyl uridine derivatives from 2',3',5'-tri-O-acetyl-5-iodouridine. nih.gov

Further derivatization of the resulting 2'-iodo nucleosides opens pathways to a variety of other 2'-substituted analogs. The iodine atom can be displaced by other nucleophiles or participate in further coupling reactions, making this compound a versatile intermediate for creating libraries of modified nucleosides.

Anhydro Analogue Synthesis

Anhydro nucleosides, particularly 2,2'-anhydrouridine, are crucial intermediates in the synthesis of 2'-modified nucleosides. ucla.edugoogle.combeilstein-journals.org These rigid bicyclic structures can be synthesized from uridine by treatment with reagents like diphenyl carbonate or trichloroacetonitrile. ucla.edugoogle.com The strained oxirane-like ring of the anhydro intermediate is susceptible to nucleophilic attack.

The synthesis of this compound can proceed via the ring-opening of a 2,2'-anhydrouridine derivative. Treating 2,2'-anhydrouridine with an iodide source under acidic conditions leads to the formation of the 2'-iodo-arabino-uridine derivative. Conversely, this compound can serve as a precursor for anhydro analogues under basic conditions that promote intramolecular cyclization. The 3'-hydroxyl can be used to direct intramolecular nucleophilic substitution at the 2'-position, allowing for regio- and stereoselective syntheses. ucla.edu

| Starting Material | Reagents | Product | Reference |

| Uridine | Diphenyl carbonate, NaHCO₃, DMF | 2,2'-Anhydrouridine | ucla.edugoogle.com |

| 5'-O-DMT-2,2'-anhydrouridine | Trichloroacetonitrile, Et₃N | Nucleoside trichloromethyl oxazoline | ucla.edu |

| 2,2'-Anhydrouridine | Hydrofluoric acid (HF) | 2'-Deoxy-2'-fluorouridine (B118953) | google.com |

Stereoselective Synthetic Approaches for Nucleoside Analogs

Controlling the stereochemistry at the C2' position is paramount in the synthesis of biologically active nucleoside analogs. Several stereoselective methods have been developed to synthesize 2-deoxy-2-iodo glycosides and nucleosides.

One effective strategy involves an iodine-induced cyclization of alkenyl sulfanyl (B85325) derivatives prepared from furanoses. This method yields phenyl 2-deoxy-2-iodo-1-thio-glycosides with high regio- and stereoselectivity. nih.gov These thioglycosides then act as efficient glycosyl donors in glycosylation reactions, affording 2-deoxy-2-iodo-glycosides where the new glycosidic bond is predominantly trans to the iodine atom at C-2. nih.gov

Another approach utilizes 2-deoxy-2-iodo-glucopyranosyl acetate (B1210297) donors for a highly stereoselective synthesis of 2-deoxy-β-glycosides. scilit.com Furthermore, the use of an N-nitro protecting group on the uracil base has proven effective in controlling the stereochemistry during the synthesis of 2'-halogenated arabinosyl nucleosides. This method prevents intramolecular cyclization and allows for a clean SN2 inversion at the 2'-position, yielding the desired arabino stereoisomer. nih.gov Such approaches are crucial as they circumvent issues of poor stereocontrol often encountered in traditional methods that involve the condensation of a modified sugar with a pyrimidine base. nih.gov

| Precursor Type | Key Reaction | Stereochemical Outcome | Reference |

| Alkenyl sulfanyl derivative (from furanose) | Iodine-induced cyclization | Iodine at C-2 is cis to the alkoxy at C-3 | nih.gov |

| Phenyl 2-deoxy-2-iodo-1-thio-glycoside | Glycosylation | Glycosidic bond is trans to the iodine at C-2 | nih.gov |

| 2'-O-Triflyl-uridine with N3-nitro protecting group | SN2 reaction with iodide | Inversion of configuration at C2' (ribo to arabino) | nih.gov |

Synthesis of Radiolabeled this compound and Analogs

The incorporation of radioisotopes into the this compound structure transforms it into a powerful probe for diagnostic imaging and radiotherapeutic applications. Different radioisotopes are chosen based on their decay characteristics and the intended application.

Radioiodination of this compound is a well-established process for creating diagnostic and therapeutic agents. The choice of iodine isotope depends on the desired application. nih.gov

[¹²⁵I]IUdR: Iodine-125 is an Auger electron emitter and is primarily used in preclinical research for autoradiography and in vitro cell proliferation assays. snmjournals.org

[¹³¹I]IUdR: Iodine-131 is a beta- and gamma-emitter, making it suitable for radiotherapy and SPECT (Single Photon Emission Computed Tomography) imaging. nih.gov

[¹²⁴I]IUdR: Iodine-124 is a positron emitter, used for PET (Positron Emission Tomography) imaging, which offers high sensitivity and quantitative capabilities. mdpi-res.comsemanticscholar.org

The most common method for radioiodination is electrophilic substitution on a precursor molecule. nih.gov A common precursor is 5-chloro- or 5-bromodeoxyuridine, where the halogen is replaced by a radioiodine isotope. Another efficient method is iododemetallation, for example, from a trimethylstannyl precursor, which allows for rapid and high-yield radiolabeling. snmjournals.org An instantaneous method involving the demercuration of a chloromercury precursor has also been developed, allowing for the rapid preparation of [¹²³I/¹²⁵I/¹³¹I]IUdR without the need for purification. nih.govresearchgate.net

| Radiolabeled Compound | Isotope | Primary Application |

| [¹²⁵I]IUdR | Iodine-125 | Preclinical Research, Autoradiography snmjournals.org |

| [¹³¹I]IUdR | Iodine-131 | Radiotherapy, SPECT Imaging nih.gov |

| [¹²⁴I]IUdR | Iodine-124 | PET Imaging mdpi-res.comsemanticscholar.org |

Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET imaging due to its favorable decay characteristics, including a short half-life of 110 minutes and low positron energy, which results in high-resolution images. rsc.orgnih.gov While direct fluorination of this compound is not the primary route, the synthesis of fluorinated analogs of IdU is a significant area of research for developing new PET tracers.

The general strategy involves the synthesis of a precursor molecule that can be readily labeled with [¹⁸F]fluoride. cardiff.ac.ukresearchgate.net This is typically achieved through nucleophilic substitution, where a good leaving group, such as a tosylate or nosylate (B8438820), is displaced by [¹⁸F]fluoride. researchgate.net For example, a nosylate precursor of 2'-deoxy-2'-fluorouridine has been synthesized and successfully labeled with [¹⁸F]fluoride to produce 2'-deoxy-2'-[¹⁸F]fluorouridine. researchgate.net

The development of [¹⁸F]-labeled nucleoside analogs, including those related to IdU, is a key focus in the quest for more effective PET imaging agents for oncology and other fields. cardiff.ac.uk

Molecular Mechanisms of Action for 2 Deoxy 2 Iodouridine and Its Analogs

Interference with Nucleic Acid Metabolism

The primary mechanism by which 2'-Deoxy-2'-iodouridine (IdUrd) and its analogs exert their therapeutic effects is through interference with the normal processes of nucleic acid metabolism. As analogs of the natural nucleoside thymidine (B127349), these compounds can enter cellular metabolic pathways, leading to the disruption of DNA synthesis and function.

This compound acts as a potent inhibitor of DNA synthesis. ebi.ac.uk This inhibition is a cornerstone of its antiviral and anticancer properties. biosynth.com As a structural analog of thymidine, IdUrd can compete with the natural nucleoside for the active sites of enzymes crucial for DNA replication. nih.govnih.gov Once inside the cell, IdUrd is phosphorylated to its active triphosphate form. lookchem.com This triphosphate derivative then acts as a competitive inhibitor of DNA polymerase, an enzyme essential for the synthesis of new DNA strands. nih.govdrugbank.com By binding to the polymerase, it prevents the incorporation of the natural nucleotide, thymidine triphosphate, thereby halting the elongation of the DNA chain. This disruption of DNA synthesis is particularly detrimental to rapidly replicating entities such as viruses and cancer cells. lookchem.comevitachem.com

The inhibition of thymidylate synthase is another pathway through which some analogs of 2'-deoxyuridine (B118206) can disrupt DNA synthesis. evitachem.com For instance, 5-nitro-2'-deoxyuridine (B1199023) has been shown to inhibit this enzyme after being converted to its monophosphate form. evitachem.com This leads to a depletion of deoxynucleoside triphosphate pools, which is a characteristic feature of dTMP synthetase inhibition and ultimately suppresses tumor cell growth. evitachem.com

Beyond the competitive inhibition of enzymes, this compound can be incorporated into the genomic DNA of both host cells and viruses. nih.govdrugbank.combiosynth.com This incorporation occurs because DNA polymerases can mistakenly recognize the triphosphate form of IdUrd as the natural thymidine triphosphate and insert it into the growing DNA strand. tridhascholars.org

The consequences of this incorporation are significant and detrimental to the cell or virus. The presence of the large iodine atom on the uracil (B121893) base can lead to several issues:

Altered DNA Structure and Stability: The substitution of the methyl group of thymine (B56734) with an iodine atom can alter the local conformation of the DNA helix. This can affect the binding of proteins that recognize specific DNA sequences.

Faulty Transcription: When the altered DNA is used as a template for transcription into RNA, the presence of IdUrd can lead to errors in the resulting RNA molecule, which in turn can result in the synthesis of non-functional proteins. tridhascholars.org

Increased DNA Strand Breakage: DNA containing IdUrd is more susceptible to strand breakage. lookchem.com This can trigger DNA damage response pathways and, if the damage is extensive, lead to programmed cell death (apoptosis).

Impaired Viral Replication: In the context of viral infections, the incorporation of IdUrd into the viral genome results in the production of faulty viral particles that are unable to replicate effectively or infect new cells. drugbank.com

Studies have demonstrated the direct incorporation of IdUrd into the DNA of granulocytes in patients undergoing treatment, with the level of substitution correlating with therapeutic effects and toxicity. nih.gov Research has also shown that co-administration of thymidylate synthetase inhibitors can enhance the incorporation of IdUrd into the DNA of tumor cells. nih.gov

DNA Synthesis Inhibition Pathways

Enzymatic Interactions and Activation

The biological activity of this compound is dependent on its metabolic activation within the cell. This activation is a multi-step process initiated by cellular or viral enzymes.

The first and rate-limiting step in the activation of this compound is its phosphorylation to this compound monophosphate. This reaction is catalyzed by nucleoside kinases, with thymidine kinase (TK) being the primary enzyme involved. lookchem.comwikipedia.org There are two main forms of thymidine kinase in mammalian cells: a cytosolic form (TK1) and a mitochondrial form (TK2). prospecbio.com Some viruses, such as herpes simplex virus (HSV), encode their own thymidine kinase, which often has a broader substrate specificity than the cellular enzymes. researchgate.net

| Compound | Phosphorylating Enzyme | Relative Phosphorylation Potency | Reference |

| 5-125I-iodo-2′-deoxyuridine (IUdR) | Nucleoside Kinases | 1.00 | snmjournals.org |

| 5-125I-iodo-4′-thio-2′-deoxyuridine (ITdU) | Nucleoside Kinases | 0.50 | snmjournals.org |

| 5-125I-iodo-1-(4-thio-β-D-arabinofuranosyl)uracil (ITAU) | Nucleoside Kinases | <0.01 | snmjournals.org |

Once phosphorylated to its triphosphate form, this compound triphosphate directly targets viral DNA polymerase. It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the newly synthesized viral DNA. nih.govdrugbank.com The incorporation of IdUrd into the viral genome leads to a non-functional DNA, thereby inhibiting viral replication.

Thymidine phosphorylase (TP) is another enzyme that can interact with this compound. creative-enzymes.com TP is involved in the catabolism of thymidine, and it can also cleave the glycosidic bond of IdUrd, leading to its inactivation. snmjournals.org However, some analogs of IdUrd have been designed to be resistant to this phosphorolytic cleavage, which can enhance their metabolic stability and therapeutic potential. snmjournals.org Conversely, TP can also be involved in the activation of certain prodrugs. cellsignal.com

Nucleoside Kinase Phosphorylation Pathways (e.g., Thymidine Kinase)

Cellular Effects Induced by this compound

The molecular interactions of this compound ultimately translate into a range of cellular effects. The primary consequence of its mechanism of action is the induction of cytotoxicity, particularly in rapidly dividing cells like cancer cells and virus-infected cells. biosynth.com

The inhibition of DNA synthesis and the incorporation of the analog into DNA lead to the activation of cellular stress responses and DNA damage pathways. lookchem.com This can result in cell cycle arrest, preventing the cells from progressing through the division cycle. If the DNA damage is too severe to be repaired, the cell will undergo apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com

In the context of antiviral therapy, the cellular effects are targeted at virus-infected cells. By interfering with viral DNA replication, IdUrd prevents the production of new infectious virus particles, thereby limiting the spread of the infection. lookchem.combiosynth.com

Furthermore, the incorporation of IdUrd into DNA can act as a radiosensitizer, making cancer cells more susceptible to the damaging effects of radiation therapy. tridhascholars.org This is because the altered DNA is more prone to radiation-induced damage.

Apoptosis Induction Mechanisms

The cytotoxic effects of this compound and its analogs are closely linked to their ability to induce apoptosis, or programmed cell death. The primary mechanism is initiated by the incorporation of the analog into cellular DNA. As a structural analog of thymidine, this compound (also known as Idoxuridine (B1674378) or IUdR) can be taken up by cells and, after metabolic activation, is integrated into newly synthesized DNA strands during replication. patsnap.comtaylorandfrancis.com

This incorporation is fundamentally disruptive. The presence of a bulky iodine atom at the 5-position of the uracil base, in place of thymidine's methyl group, leads to significant structural and functional problems within the DNA. patsnap.com It can cause base pairing errors during subsequent rounds of DNA replication and create steric hindrance that distorts the DNA helix. patsnap.com This faulty DNA is susceptible to strand breakage and impairs the proper function of enzymes involved in DNA replication and transcription. patsnap.comnih.gov

The resulting DNA damage acts as a critical signal for the cell to initiate apoptosis. Cellular surveillance systems, involving protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase), recognize these structural abnormalities and stalled replication forks. researchgate.net Activation of these sensor kinases triggers downstream signaling cascades that can arrest the cell cycle to allow for DNA repair. journalofoncology.org However, if the damage is too extensive to be repaired, these pathways pivot to initiate apoptosis. journalofoncology.org The process often involves the mitochondrial or intrinsic pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. journalofoncology.org Sustained DNA damage signals lead to the activation of pro-apoptotic proteins (like BAX and BAK), mitochondrial outer membrane permeabilization (MOMP), and the release of signaling molecules like cytochrome c, which ultimately activate effector caspases that dismantle the cell. journalofoncology.org

Modulation of Host Cell Processes (e.g., Interferon Production)

Beyond direct cytotoxicity through DNA incorporation, nucleoside analogs can modulate various host cell processes, including the innate immune response. A key component of this response is the production of interferons (IFNs), which are signaling proteins that "interfere" with viral replication and activate immune cells. wikipedia.org Research dating back to the 1960s indicated that 5-Iodo-2'-deoxyuridine can inhibit the production of interferon.

The typical interferon response is triggered when host cells detect viral components, such as double-stranded RNA. atsu.edu This detection leads to the production and release of Type I interferons (IFN-α and IFN-β). wikipedia.org These interferons then bind to receptors on nearby cells, inducing an antiviral state by upregulating hundreds of interferon-stimulated genes (ISGs). atsu.edu Key ISG products include protein kinase R (PKR), which phosphorylates the eukaryotic initiation factor-2 (eIF-2) to shut down protein synthesis, and RNase L, which degrades RNA within the cell. wikipedia.org This broad-acting mechanism inhibits the replication of both the virus and the host cell. wikipedia.org

While it is established that this compound can suppress this crucial antiviral defense system, the precise molecular mechanism of this inhibition is not extensively detailed in contemporary research. Viruses themselves have evolved numerous strategies to evade the interferon response, such as blocking IFN signaling pathways or inhibiting the function of ISG proteins. wikipedia.org The interaction of this compound with these pathways remains an area requiring further clarification.

Molecular Targets and Resistance Mechanisms

Nucleoside Transporter Interactions

As hydrophilic molecules, this compound and its analogs cannot freely diffuse across cell membranes. Their entry into host cells is a critical prerequisite for their therapeutic action and is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov Studies have confirmed that this compound serves as a permeant for the nucleoside transport system of human erythrocytes. nih.gov Likewise, prodrugs such as 2'-Deoxy-5-iodouridine 3',5'-diacetate are also transported into cells via these transporters, where they are subsequently hydrolyzed to the active compound.

There are two major families of nucleoside transporters:

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad selectivity).

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These transporters facilitate the movement of nucleosides down their concentration gradient and include the widely expressed hENT1 and hENT2.

The expression levels and specific types of these transporters in target cells (whether cancerous or virus-infected) can significantly influence the uptake and ultimate efficacy of nucleoside analog drugs. While it is clear that this compound utilizes these systems, specific affinities for each transporter subtype are not extensively documented in available literature.

| Transporter Family | Type | Driving Force | Substrate Preference Relevant to Uridine (B1682114) Analogs |

| CNT (SLC28) | Concentrative | Na+ Gradient | hCNT1 (Uridine/Pyrimidine), hCNT3 (Broad) |

| ENT (SLC29) | Equilibrative | Concentration Gradient | hENT1 (Broad), hENT2 (Broad) |

Deoxycytidine Kinase Activity in Analogue Metabolism

For nucleoside analogs to exert their biological effects, they must first be metabolically activated within the cell through a series of phosphorylation steps, converting them from a prodrug (the nucleoside) into the active triphosphate form. patsnap.comentokey.com This triphosphate molecule is the substrate that competes with natural nucleotides for incorporation into DNA by polymerases. patsnap.comnih.gov

While the subsection heading specifies Deoxycytidine Kinase (dCK), research on this compound (Idoxuridine) overwhelmingly indicates that the crucial first phosphorylation step is catalyzed by a different enzyme: Thymidine Kinase (TK) . entokey.comnih.goventokey.com Idoxuridine's structural similarity to thymidine makes it a substrate for both cellular TK and, importantly, viral TK. taylorandfrancis.comentokey.com The initial phosphorylation by TK converts Idoxuridine to Idoxuridine monophosphate. entokey.comnih.gov Subsequently, other cellular kinases add two more phosphate (B84403) groups to form the active Idoxuridine triphosphate. patsnap.comentokey.com

In herpes simplex virus (HSV)-infected cells, the virus's own encoded TK is particularly efficient at phosphorylating Idoxuridine, which contributes to the drug's selective antiviral activity. entokey.comnih.govscbt.com In fact, resistance to the drug is most commonly associated with mutations in the viral TK gene. entokey.comnih.gov While dCK is a critical activating enzyme for many other important nucleoside analogs like cytarabine (B982) and gemcitabine (B846), its role in the direct metabolism of this compound appears to be minimal compared to the central function of Thymidine Kinase.

Mechanisms of Cellular and Viral Resistance to Nucleoside Analogues

The development of resistance is a significant challenge in the clinical use of antiviral and anticancer nucleoside analogues, and this compound is no exception. nih.goventokey.com Resistance can emerge through several mechanisms at both the cellular and viral levels.

Viral Resistance: The most common mechanism of viral resistance to this compound involves alterations in the viral thymidine kinase (TK) enzyme. entokey.comnih.gov Since viral TK is essential for the initial, rate-limiting activation step, mutations in the viral TK gene can render the drug ineffective. These mutations can result in:

Loss of TK activity: The virus fails to produce a functional TK enzyme, preventing the phosphorylation of the analog. entokey.comnih.gov

Altered TK substrate specificity: The enzyme is still produced but is altered in a way that it no longer recognizes or efficiently phosphorylates this compound, while potentially retaining its ability to phosphorylate natural thymidine. entokey.comnih.gov

A less common but documented mechanism of resistance involves mutations in the viral DNA polymerase , the enzyme responsible for incorporating the activated triphosphate analog into the viral genome. entokey.comavma.org These mutations can alter the enzyme's active site, enabling it to discriminate between the natural nucleotide (dTTP) and the analog triphosphate (Idoxuridine-TP), thus preventing its incorporation. entokey.com Viruses resistant to Idoxuridine have been shown to exhibit cross-resistance to other TK-dependent antivirals. entokey.com

Cellular Resistance and Toxicity: On the cellular level, resistance is less about viral evolution and more about the drug's inherent lack of specificity. The cytotoxicity of this compound arises because it is not only incorporated into viral DNA but also into the DNA of host cells, particularly rapidly dividing ones. patsnap.comentokey.com This is because cellular TK also activates the drug. entokey.com Mechanisms that could theoretically confer cellular resistance, though less characterized than viral resistance, include:

Decreased activity of cellular activating enzymes (e.g., cellular TK).

Reduced uptake into the cell due to alterations in nucleoside transporter expression.

Increased activity of catabolic enzymes that degrade the drug before it can be activated. nih.gov

| Resistance Mechanism | Target | Consequence |

| Viral Thymidine Kinase (TK) Mutation | Viral Enzyme | Failure to phosphorylate and activate this compound. entokey.comnih.gov |

| Viral DNA Polymerase Mutation | Viral Enzyme | Prevents incorporation of the activated analog into viral DNA. entokey.com |

| Lack of Specificity | Host Cell Processes | Incorporation into host cell DNA leads to cytotoxicity. patsnap.com |

Pre Clinical Evaluation of Biological Activities

In Vitro Studies of Antiviral Efficacy

Activity Against Herpes Simplex Virus (HSV-1, HSV-2)

The nucleoside analog 2'-Deoxy-5-iodouridine (Idoxuridine), a closely related compound to 2'-Deoxy-2'-iodouridine, has demonstrated notable antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov Its efficacy is attributed to its ability to be incorporated into viral DNA, thereby inhibiting viral replication. drugbank.com

Studies have shown that the antiviral activity of such compounds can be influenced by the cell line used for in vitro testing. For instance, the 50% inhibitory concentrations (IC50) for HSV-1 and HSV-2 can vary significantly across different human and primate cell lines. nih.gov One study reported that (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BrVUdR), another related analog, exhibited potent anti-HSV-1 activity with IC50 values ranging from 0.01-0.02 microM in primary rabbit testes cells. nih.gov In contrast, the IC50 values for HSV-2 strains were substantially higher, in the range of 8-25 microM, indicating a lower sensitivity of HSV-2 to this particular analog. nih.gov 2'-Deoxy-5-iodo-2-thiouridine, a derivative, also showed potent anti-HSV activity. nih.gov The selectivity index of this compound was found to be higher than that of 5-iodo-deoxyuridine. nih.gov

The antiviral activity of 5-iodo-2'-deoxyuridine (IUDR) has been shown to be less potent in human keratinocytes compared to guinea pig embryo cells, a difference attributed to higher levels of the catabolizing enzyme thymidine (B127349) phosphorylase in human cells. nih.gov

Interactive Data Table: Antiviral Activity of 2'-Deoxyuridine (B118206) Analogs against HSV

| Compound | Virus | Cell Line | IC50 (µM) |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | HSV-1 | Primary Rabbit Testes | 0.01-0.02 |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | HSV-2 | Primary Rabbit Testes | 8-25 |

| Idoxuridine (B1674378) (5-Iodo-2'-deoxyuridine) | Feline Herpesvirus | Not Specified | 4.3 |

Efficacy Against Varicella Zoster Virus (VZV)

Analogs of this compound have demonstrated significant in vitro efficacy against Varicella Zoster Virus (VZV). For example, 2'-deoxy-5-chloro- and 2'-deoxy-5-bromo-2-thiocytidines have been identified as potent inhibitors of VZV replication. nih.gov Research has indicated that increasing the molecular weight of the halogen atom at the 5-position of the pyrimidine (B1678525) ring enhances the anti-VZV activity of these compounds. nih.gov

Brivudine (B1684500) ((E)-5-(2-bromovinyl)-2'-deoxyuridine), a well-studied analog, is a highly selective and potent inhibitor of VZV. mdpi.com Its selective antiviral action is dependent on its specific phosphorylation by the viral thymidine kinase. mdpi.com

Inhibition of Retroviral Replication (e.g., HIV, R-MuLV)

The potential of 2'-Deoxyuridine analogs to inhibit retroviral replication has been explored. 2'-Deoxy-5-iodouridine (IDU) has been reported to be a potent inhibitor of the human immunodeficiency virus (HIV) and murine sarcoma virus. medchemexpress.com A modified version, 2',3'-isopropylidene-5-iodouridine, demonstrated anti-HIV-1 activity in vitro without significant toxicity to T-cells. nih.gov This compound was found to be more effective at suppressing HIV-1 compared to Azidothymidine (AZT) at high, non-toxic concentrations. nih.gov

The mechanism of action for such nucleoside analogs against HIV involves the inhibition of reverse transcriptase, a critical enzyme for viral replication. nih.gov The triphosphate form of the analog gets incorporated into the viral DNA, leading to the termination of the DNA chain elongation. nih.gov While direct studies on this compound's effect on Rauscher murine leukemia virus (R-MuLV) are not extensively detailed, studies on related compounds like poly(1-vinyluracil) have shown inhibition of acute murine leukemia virus infection.

Modulation of Viral-Specific Functions and DNA Synthesis

The primary mechanism by which this compound and its analogs exert their antiviral effects is through the modulation of viral DNA synthesis. nih.gov These compounds act as thymidine analogs and are incorporated into the viral DNA during replication. drugbank.com This incorporation leads to the formation of faulty DNA, which in turn inhibits the virus's ability to reproduce and infect other cells. drugbank.com

The process begins with the phosphorylation of the nucleoside analog by viral thymidine kinase to its monophosphate form, which is then further phosphorylated to the active triphosphate derivative. tridhascholars.org This triphosphate form competes with the natural nucleotide, deoxythymidine triphosphate, for incorporation into the growing DNA chain by the viral DNA polymerase. drugbank.com The presence of the iodine atom at the 5-position of the uracil (B121893) base disrupts the normal base pairing and the function of DNA polymerase, ultimately leading to the inhibition of viral replication. Studies on (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) have shown a direct correlation between the inhibition of viral DNA synthesis and its antiviral activity against HSV-1. nih.gov

Pre-clinical In Vitro and In Vivo Antitumor Activity Assessment

Efficacy in Indolent Lymphoid Malignancies

Purine nucleoside analogs, a class of compounds that includes this compound, have demonstrated broad antitumor activity against indolent lymphoid malignancies. medchemexpress.commedchemexpress.com The anticancer mechanisms of these analogs are primarily based on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. medchemexpress.commedchemexpress.com

Activity in Solid Tumors and Hematological Malignancies

The preclinical efficacy of this compound (also known as Idoxuridine or IUdR) has been evaluated across a spectrum of cancers, demonstrating notable anti-proliferative and radiosensitizing effects. In solid tumors, its activity has been confirmed in various models, including gastrointestinal cancers, glioblastoma, and hepatoma. scispace.comnih.gov Studies involving its prodrug, Ropidoxuridine (IPdR), which converts to IUdR in the body, have shown that IUdR can achieve significant DNA incorporation in tumor cells, leading to enhanced sensitivity to radiation. scispace.comresearchgate.net This has been particularly noted in models of colorectal cancer and glioblastoma. scispace.com

In the context of hematological malignancies, which include leukemias and lymphomas, the therapeutic potential of targeting cell cycle processes is well-established. frontiersin.org While direct studies on IUdR's efficacy across a broad range of hematological cancer cell lines are specific, the principle of using nucleoside analogs that interfere with DNA synthesis is a cornerstone of many existing chemotherapies for these diseases. frontiersin.orgmdpi.com For instance, research on oncolytic viruses has shown that cell lines derived from myeloid leukemia and multiple myeloma are susceptible to agents that disrupt cellular replication, whereas some lymphoid-derived lines show resistance. nih.gov The activity of IUdR is predicated on its incorporation into the DNA of actively dividing cells, a characteristic feature of many aggressive hematological cancers.

The table below summarizes the preclinical activity of this compound in various cancer types.

| Cancer Type | Cell Line / Model | Observed Activity of this compound (IUdR) |

| Solid Tumors | ||

| Gastrointestinal Cancer | General models | Demonstrated radiosensitization effects. scispace.com |

| Colorectal Cancer | HT29, HCT-116 | Showed radiosensitization and tumor growth inhibition. scispace.comresearchgate.net |

| Glioblastoma (GBM) | U251, U87, LN229 | Demonstrated dose-responsive and synergistic effects with radiation. scispace.comnih.govbiospace.com |

| Head and Neck Cancer | Squamous Cell Carcinoma (SCCHN) | Found to be a good candidate for clinical trials based on preclinical antitumor effects. nih.gov |

| Hepatoma | Hep3B, N1S1 | Synergistic effect observed when combined with a thymidylate synthase inhibitor, leading to improved therapeutic outcomes. nih.govsnmjournals.orgsnmjournals.org |

| Bladder Cancer | Human bladder carcinoma cells | Modulation of IUdR-DNA incorporation and radiosensitization has been studied. snmjournals.org |

| Hematological Malignancies | ||

| General Hematological Malignancies | Proliferating hematopoietic cell lines | The principle of targeting DNA synthesis is a valid therapeutic strategy; IUdR acts via this mechanism. frontiersin.org |

| Myeloid Malignancies | K562, THP-1, RPMI-8226, IM-9 | These cell lines were shown to be sensitive to Pexa-Vec, an oncolytic virus, suggesting susceptibility to agents disrupting replication. nih.gov |

| Lymphoid Malignancies | Ramos, U937, MOLT4, CCRF-CEM | These cell lines showed more resistance to oncolytic virus therapy compared to myeloid lines. nih.gov |

Evaluation in Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, are a critical tool for assessing the in vivo efficacy of potential anticancer agents like this compound. nih.govcreative-animodel.com These models have been extensively used to validate the therapeutic potential of IUdR, often in combination with radiotherapy.

Strong evidence for advancing IUdR to clinical trials came from radiosensitization studies in various human tumor xenograft models. scispace.comresearchgate.net For example, significant radiosensitizer enhancement ratios, ranging from 1.3 to 6, were achieved in models including colorectal cancer (HT29, HCT-116) and glioblastoma (U251, U87). scispace.com In the HT29 colon cancer xenograft model, orally administered Ropidoxuridine (IPdR), a prodrug of IUdR, led to a 1.5-fold enhancement in tumor regrowth delay when combined with fractionated radiation compared to radiation alone. researchgate.net

Studies have also focused on optimizing IUdR delivery and uptake. In a human glioblastoma xenograft model (LN229), direct intratumoral injection of radio-labeled IUdR after systemic treatment with Floxuridine (which blocks thymidine synthesis) resulted in a nearly five-fold increase in tumor uptake compared to non-pretreated models. nih.gov This approach led to approximately 20% of the injected dose being incorporated into tumor DNA. nih.gov The DOHH2 xenograft model, used for studying human lymphoma, has been instrumental in evaluating therapies that induce cell cycle arrest and apoptosis, mechanisms relevant to IUdR's function. altogenlabs.com

The table below details the evaluation of this compound in several human tumor xenograft models.

| Xenograft Model (Tumor Type) | Key Findings | Reference(s) |

| HT29, HCT-116 (Colorectal Cancer) | Demonstrated significant radiosensitization; tumor regrowth delay was enhanced with IUdR (via its prodrug) and radiation. | scispace.comresearchgate.net |

| U251, U87 (Glioblastoma) | Provided strong support for clinical advancement due to effective radiosensitization. | scispace.combiospace.com |

| LN229 (Glioblastoma) | Intratumoral injection with FdUrd pretreatment significantly increased IUdR incorporation into tumor DNA. | nih.gov |

| 9L Gliosarcoma (Brain Tumor, Rat Model) | Used to investigate the therapeutic efficacy of radiolabeled IUdR, showing therapeutic effectiveness after locoregional administration. | researchgate.net |

| DOHH2 (Human Lymphoma) | A model for studying therapies that cause cell cycle arrest and apoptosis, which are mechanisms of IUdR. | altogenlabs.com |

| Head and Neck Squamous Cell Carcinoma (SCCHN) | IUdR's analog, Gemcitabine (B846), showed significant antitumor effects, suggesting the model's utility for testing such compounds. | nih.gov |

Assessment of Proliferative Response and Cell Cycle Modulation

The anticancer mechanism of this compound is intrinsically linked to its effects on cell proliferation and the cell cycle. As an analog of thymidine, it directly interferes with DNA synthesis, leading to measurable changes in cell cycle progression and integrity.

DNA Fragmentation and Cell Cycle Analysis (e.g., DNA Histogram Flow Cytometry)

Treatment with this compound induces significant perturbations in the cell cycle, which can be quantified using techniques like flow cytometry. sigmaaldrich.comthermofisher.com This method allows for the simultaneous measurement of DNA content and IUdR incorporation, providing a detailed snapshot of the cell population's distribution across different cycle phases (G0/G1, S, and G2/M). nih.gov

Studies have shown that exposure to IUdR can cause differential cell cycle responses. theiet.orgnih.gov In DNA mismatch repair (MMR) deficient human colorectal cancer cells, treatment with IUdR, particularly in combination with ionizing radiation, led to quantifiable changes in the duration of the G1 and G2/M phases. theiet.orgnih.gov This indicates that IUdR can induce cell cycle arrest, a state where the cell halts its progression through the cycle, often in response to DNA damage. For example, in studies with human keratinocytes, growth arrest was characterized by a decrease in IUdR incorporation and an accumulation of cells in the G0/G1 phase. nih.gov

A key consequence of the damage inflicted by the incorporation of IUdR into DNA is the induction of DNA fragmentation, a hallmark of apoptosis or programmed cell death. researchgate.netarchivesofmedicalscience.com The generation of highly reactive uracil free radicals following irradiation of IUdR-substituted DNA can lead to an increase in both single and double-strand DNA breaks. researchgate.net This damage can be visualized and quantified through methods like the TUNEL assay, which detects DNA breaks. researchgate.netresearchgate.net In melanoma cells, pretreatment with a similar halogenated pyrimidine (BrdU) followed by UV irradiation significantly increased the number of TUNEL-positive cells, indicating extensive DNA damage. researchgate.net

Correlation with S-phase Cell Populations and Proliferation Imaging

The biological activity of this compound is critically dependent on the S-phase of the cell cycle, the period during which DNA synthesis occurs. As a thymidine analog, IUdR is incorporated into DNA specifically in cells that are actively replicating their genome. tandfonline.comresearchgate.net This specificity makes IUdR an effective marker for identifying and targeting proliferating cells within a tumor. researchgate.net

Flow cytometry can be used to precisely identify the S-phase population by detecting IUdR incorporation. researchgate.net Studies have confirmed that IUdR labeling is specific to S-phase cells; treatment with hydroxyurea, which blocks DNA synthesis and induces a G1-S phase block, prevents IUdR incorporation. researchgate.net The percentage of cells that take up IUdR, known as the labeling index, is a direct measure of the fraction of cells in S-phase and is a key indicator of a tumor's proliferative rate. tandfonline.comnih.gov However, it's important to note that the labeling index can differ from the S-phase fraction determined by DNA profile alone, and there can be a population of quiescent or inactive S-phase cells, particularly in poorly oxygenated tumor regions. nih.govd-nb.info

This S-phase-specific uptake is the foundation for using radio-labeled IUdR as a tool for non-invasive proliferation imaging with Positron Emission Tomography (PET). nih.govcnr.it When labeled with a positron-emitting isotope like Iodine-124 ([¹²⁴I]IUdR), the compound's accumulation in tumors can be visualized and quantified, providing a functional image of cell proliferation. nih.gov The uptake of radiolabeled IUdR into tumor DNA has been shown to be effective for imaging in preclinical models of hepatoma and for assessing proliferation in glioma patients. snmjournals.orgsnmjournals.orgnih.gov The degree of cell inactivation by radiolabeled IUdR is strongly dependent on the fraction of cells in S-phase at the time of administration, highlighting the direct correlation between the target cell population and the compound's therapeutic effect. nih.gov

Pre Clinical Pharmacokinetic and Biodistribution Investigations of 2 Deoxy 2 Iodouridine and Radiolabeled Analogs

Animal Model Selection and Study Design for Pre-clinical Pharmacokinetics

The selection of appropriate animal models is a cornerstone of pre-clinical pharmacokinetic research, ensuring that the data generated is relevant for predicting the compound's behavior in humans. Studies for 2'-Deoxy-2'-iodouridine and its analogs have utilized a range of species, from small rodents to larger non-rodent mammals, to comprehensively characterize its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.orgnih.gov

Rodent Models (e.g., Mice, Rats)

Mice and rats are frequently the initial models for in vivo pharmacokinetic and biodistribution studies due to their well-understood physiology, ease of handling, and the availability of established tumor models. nih.govnih.govnih.gov Athymic mice, for instance, are commonly used for xenograft studies where human tumor cells are implanted to assess the uptake of radiolabeled compounds in cancerous tissues. nih.gov

In a typical study design, the compound is administered, often intravenously, and blood samples are collected at various time points to determine the plasma concentration over time. frontiersin.org For biodistribution analysis, animals are euthanized at set intervals, and organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. snmjournals.org This allows for the calculation of the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of tissue uptake. nih.govsnmjournals.org

Studies have demonstrated the use of rodent models to compare the in vivo stability and proliferation-marking potential of different radiolabeled nucleoside analogs. For example, the biodistribution of ¹²⁵I-labeled 4'-thio-2'-deoxyuridine (¹²⁵I-ITdU) was compared with that of ¹²⁵I-iodo-2'-deoxyuridine (¹²⁵I-IUdR) in normal mice to evaluate its retention in proliferating versus non-proliferating organs. snmjournals.orgsnmjournals.org Similarly, rat models bearing hormone-responsive mammary carcinomas have been used to investigate the potential of [¹³¹I]IUdR as a probe for monitoring early response to anticancer treatments. nih.gov

Non-Rodent Models (e.g., Ferrets, Swine, Dogs)

While rodent models provide foundational data, non-rodent species are often used in later-stage pre-clinical testing to gather pharmacokinetic data from a species that may have a more similar metabolic profile to humans. For compounds related to this compound, such as its prodrug 5-iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR), ferrets have been utilized for systemic toxicity and pharmacokinetic studies. nih.gov In these studies, animals are typically administered the compound orally, and blood samples are collected to analyze plasma levels of the prodrug and its active metabolite, IUdR. nih.gov

Dogs are also a valuable non-rodent model in pharmacokinetic research. nih.gov Studies involving dogs often include both intravenous and oral administration to determine key parameters like clearance, volume of distribution, and oral bioavailability. frontiersin.orgnih.gov For example, in the evaluation of the investigational drug OSU-2S, beagle dogs were administered the compound to assess its pharmacokinetic profile and tolerability, which is crucial for guiding clinical development. nih.gov The selection of these larger animal models is often a regulatory requirement before moving to human clinical trials. nih.gov

Absorption and Distribution Profiles

Understanding how this compound and its analogs are absorbed and distributed throughout the body is critical for their development as diagnostic or therapeutic agents. Biodistribution studies, particularly with radiolabeled versions, provide a clear picture of where the compound accumulates and how long it remains in various tissues.

Tissue-Specific Uptake and Retention

Research has consistently shown that radiolabeled analogs of this compound exhibit preferential uptake and retention in rapidly proliferating tissues. snmjournals.orgsnmjournals.orgresearchgate.net This is because, as a thymidine (B127349) analog, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. snmjournals.orgsnmjournals.org

In studies with normal mice, ¹²⁵I-ITdU, a metabolically more stable analog, demonstrated significantly higher uptake and retention in proliferating organs such as the thymus, spleen, small intestine, and bone marrow compared to non-proliferating tissues like the brain, muscle, and liver. snmjournals.orgresearchgate.net Extraction studies further confirmed that a high percentage of the radioactivity in these proliferating tissues was incorporated into the DNA fraction. researchgate.net For instance, more than 70% of the activity in the duodenum, spleen, and thymus was found in the DNA at 8 hours post-injection of ¹²⁵I-ITdU, whereas less than 8% of the activity in the liver was in the DNA fraction at the same time point. researchgate.net

The uptake in tumor tissues, which are characterized by high rates of cell proliferation, is a key area of investigation. Studies using rat models with mammary carcinomas showed a significant correlation between the tumor retention of [¹³¹I]IUdR and the percentage of S-phase cells within the tumor. nih.gov

| Organ | 1 hour | 18 hours |

|---|---|---|

| Blood | 1.05 ± 0.13 | 0.03 ± 0.00 |

| Thymus | 1.58 ± 0.22 | 0.17 ± 0.02 |

| Spleen | 1.08 ± 0.15 | 0.12 ± 0.01 |

| Intestine | 1.25 ± 0.18 | 0.14 ± 0.01 |

| Femur | 0.89 ± 0.12 | 0.10 ± 0.01 |

| Brain | 0.04 ± 0.01 | 0.00 ± 0.00 |

| Muscle | 0.21 ± 0.03 | 0.01 ± 0.00 |

| Liver | 0.78 ± 0.11 | 0.02 ± 0.00 |

| Lung | 0.55 ± 0.08 | 0.02 ± 0.00 |

Data synthesized from biodistribution studies in normal mice. Values are presented as mean ± standard deviation.

Organ-to-Blood Ratios in Proliferating vs. Non-proliferating Tissues

Organ-to-blood ratios are a crucial metric for assessing the imaging potential of a radiolabeled compound, as high ratios indicate good contrast between the target tissue and the background blood pool. For this compound analogs, these ratios are significantly higher in proliferating tissues compared to non-proliferating ones, a direct consequence of their mechanism of uptake. snmjournals.orgsnmjournals.org

A study comparing ¹²⁵I-ITdU and ¹²⁵I-IUdR in normal mice at 18 hours post-injection revealed that both compounds had higher uptake in proliferating organs (femur, spleen, intestine, thymus) than in non-proliferating organs (muscle, liver, lung). snmjournals.orgsnmjournals.org Interestingly, ¹²⁵I-ITdU showed variable organ-to-blood ratios among the different proliferating organs, which might reflect the varying cell proliferation activity in each organ. In contrast, ¹²⁵I-IUdR tended to have more uniform ratios across these tissues. snmjournals.orgsnmjournals.org The enhanced target-to-background ratios of ¹²⁵I-ITdU, particularly in the thymus and intestine, suggest its potential as a superior proliferation-imaging agent. snmjournals.org

| Organ | ¹²⁵I-IUdR | ¹²⁵I-ITdU |

|---|---|---|

| Femur | 3.3 | 3.3 |

| Spleen | 3.0 | 4.0 |

| Intestine | 3.0 | 4.7 |

| Thymus | 3.0 | 5.7 |

| Muscle | 0.3 | 0.3 |

| Liver | 0.7 | 0.7 |

| Lung | 0.7 | 0.7 |

Data represents the ratio of radioactivity in the specified organ compared to blood. Sourced from studies in normal mice. snmjournals.org

Systemic Distribution of Radiolabeled Compounds and Metabolites

The in vivo stability of this compound is a critical factor influencing its biodistribution and imaging quality. The C–N glycosidic bond of IUdR is known to be labile in vivo, leading to rapid degradation and the formation of metabolites that can reduce tumor affinity and increase background activity. snmjournals.org This rapid metabolism results in a short plasma half-life for compounds like [¹³¹I]IUdR, which was measured to be approximately 1.6 minutes in one study. researchgate.net

The primary metabolite resulting from the breakdown of IUdR is free radioiodide. This metabolite can contribute significantly to the background radioactivity, particularly in tissues that trap iodide, potentially confounding the interpretation of images. nih.gov Therefore, it has been suggested that metabolite correction methods should be a part of imaging protocols using IUdR-based radiotracers. nih.gov

To overcome this instability, analogs like ¹²⁵I-ITdU were developed. snmjournals.orgsnmjournals.orgresearchgate.net ¹²⁵I-ITdU demonstrated higher resistance to cleavage and better in vivo stability of the radioiodine label compared to ¹²⁵I-IUdR. snmjournals.orgresearchgate.net This improved stability is reflected in its pharmacokinetic profile, which includes faster blood clearance and rapid urinary excretion, with a significant portion of the compound excreted intact. snmjournals.orgresearchgate.net For example, 86% of ¹²⁵I-ITdU was found intact in the urine 3.5 hours after injection, indicating its reduced susceptibility to catabolism. researchgate.net This metabolic stability, combined with its ready incorporation into the DNA of proliferating tissues, underscores its potential as a more effective agent for imaging DNA synthesis. researchgate.net

Pre-clinical Metabolic Stability and Pathway Characterization

The therapeutic efficacy of nucleoside analogs like this compound, often referred to as Idoxuridine (B1674378) (IUdR), is significantly influenced by their metabolic stability. In vivo, these compounds are subject to enzymatic degradation, which can limit their bioavailability and therapeutic window. Research has focused on understanding these metabolic pathways to design more stable analogs and effective prodrug strategies.

A primary pathway for the catabolism of this compound is the cleavage of the C-N glycosidic bond by thymidine phosphorylase. This process releases the free base, 5-iodouracil, and a deoxyribose-1-phosphate moiety, leading to metabolites with diminished affinity for the target tumor and complicating the interpretation of imaging studies. snmjournals.orgscielo.br This rapid in vivo degradation impairs image quality and the accuracy of proliferation rate calculations in nuclear medicine applications. snmjournals.org

To overcome this metabolic instability, researchers have developed structural analogs of IUdR with modifications designed to increase resistance to phosphorolytic cleavage. A key strategy involves altering the sugar moiety of the nucleoside. scielo.br For instance, the introduction of a fluorine atom at the C-2' position of the sugar ring, resulting in compounds like 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU), renders the molecule resistant to phosphorolysis. scielo.br

Another successful approach has been the replacement of the 4'-oxygen atom in the deoxyribose ring with a sulfur atom, creating 4'-thio-nucleosides. snmjournals.orgresearchgate.net Pre-clinical studies have demonstrated that 5-Iodo-4'-thio-2'-deoxyuridine (ITdU) exhibits a significantly higher resistance to phosphorolytic cleavage by recombinant thymidine phosphorylase compared to the parent compound, IUdR. snmjournals.orgresearchgate.net This enhanced stability is a critical attribute for a potential proliferation-imaging agent. snmjournals.org

Table 1: Comparative Metabolic Stability of this compound (IUdR) and its Analogs to Phosphorolytic Cleavage

| Compound | Structural Modification | Resistance to Phosphorolytic Cleavage (vs. IUdR) | Reference |

| IUdR (Idoxuridine) | None (Parent Compound) | Baseline | snmjournals.orgscielo.br |

| ITdU | Replacement of 4'-oxygen with sulfur | Higher | snmjournals.orgresearchgate.net |

| ITAU | Replacement of 4'-oxygen with sulfur | Higher | snmjournals.orgresearchgate.net |

| FIAU | 2'-fluoro substituent in arabino configuration | Resistant | scielo.br |

Prodrug strategies are employed to enhance the pharmacokinetic profile of therapeutic agents. For this compound, a notable prodrug is 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR), which is designed for oral administration and targeted activation. nih.govaacrjournals.orgnih.gov

The conversion of IPdR to the active agent, IUdR, is catalyzed by the enzyme hepatic aldehyde oxidase. nih.govaacrjournals.org This "IPdR oxidase" activity is highly concentrated in the liver, which allows for extensive conversion of the prodrug to IUdR specifically in this organ. nih.gov This liver-specific activation is advantageous for treating primary liver cancers or tumors that have metastasized to the liver, potentially offering an improved therapeutic index compared to systemic administration of IUdR. nih.gov The conversion by aldehyde oxidase does not necessitate exogenous cofactors and is not catalyzed by other enzymes like mixed-function oxidases or xanthine (B1682287) oxidase. nih.gov

Pre-clinical studies in various animal models have confirmed the efficient conversion of IPdR to IUdR. In athymic mice, oral administration of IPdR resulted in high plasma levels of both IPdR and IUdR. aacrjournals.org Studies have also explored the impact of different administration schedules on the efficiency of this enzymatic conversion. It was found that the enzymatic conversion could be transiently reduced with a once-daily schedule, suggesting that the recovery of hepatic aldehyde oxidase activity is a factor in the conversion rate. nih.gov Schedules allowing for greater recovery of the enzyme, such as thrice-a-day (t.i.d.) or every-other-day (q.o.d.) dosing, demonstrated improved efficiency of IPdR conversion to IUdR. nih.gov

Another prodrug approach involves the synthesis of 5'-ester derivatives of IUdR. These prodrugs, such as 2'-Deoxy-5-iodouridine 3',5'-diacetate, are designed to release the active IUdR upon hydrolysis by intracellular esterases. This strategy can delay the antiviral action but may improve tissue penetration. Studies in rat brain homogenates have shown that the hydrolysis rate of these 5'-ester prodrugs is dependent on the nature of the ester substituent and that the hydrolyzing activity is primarily located in the cytosolic fraction, mainly due to cholinesterases. nih.gov

Table 2: Pre-clinical Findings on the Conversion of IPdR to IUdR by Hepatic Aldehyde Oxidase

| Finding | Animal Model | Key Outcome | Reference |

| Enzymatic Conversion | In vitro (Liver extracts) | IPdR is converted to IUdR by hepatic aldehyde oxidase. | nih.gov |

| Improved Therapeutic Index | Athymic Mice (Human tumor xenografts) | Oral IPdR showed an improved therapeutic index compared to oral or infused IUdR. | aacrjournals.org |

| Pharmacokinetics | Ferrets | Dose-dependent reduction in hepatic aldehyde oxidase activity, suggesting partial enzyme saturation at high doses. | aacrjournals.org |

| Pharmacokinetics | Rhesus Monkeys | After a single i.v. bolus, IPdR showed biexponential clearance with a rapid distribution phase and a longer elimination phase. | aacrjournals.org |

| Dosing Schedule Impact | Athymic Mice (Glioblastoma xenografts) | t.i.d. and q.o.d. dosing schedules improved the efficiency of IPdR conversion to IUdR compared to a once-daily schedule. | nih.gov |

Structural Biology and Biophysical Characterization

X-ray Crystallography of 2'-Deoxy-2'-iodouridine and its Complexes

X-ray crystallography provides definitive, high-resolution insights into the atomic arrangement of molecules in their crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction structure for this compound itself is not prominently available in surveyed literature, extensive crystallographic studies have been performed on closely related halogenated nucleosides. For instance, the crystal structure of the isomeric compound, 5-iodo-2'-deoxyuridine, has been determined, providing a model for the general structural features of iodinated pyrimidine (B1678525) nucleosides. nih.gov Similarly, the structure of 2'-deoxy-2'-fluoroinosine revealed that the furanose ring adopts a twisted C(3')-endo-C(4')-exo conformation. nih.gov Studies on other 2'-halogenated nucleosides, such as 2'-deoxy-2'-fluorouridine (B118953), have shown a preference for a C3'-endo sugar pucker in the solid state. cdnsciencepub.com These findings suggest that the bulky and electronegative substituent at the C2' position significantly influences the conformation of the furanose ring. In the case of a 3′,5′-di-O-acetyl-protected derivative of 5-iodo-2'-deoxyuridine, the crystal structure showed an exclusive C2′-endo conformation for the deoxyribose ring and an anti conformation for the base. lookchem.com

A key feature observed in the crystal structures of halogenated organic molecules is the halogen bond, a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). acs.orgnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" on the side of the halogen opposite to the covalent bond. youtube.com

In the context of iodinated nucleosides, these I···O contacts can be a significant stabilizing force in both crystal packing and biological molecular recognition. pnas.orgpnas.org A survey of protein and nucleic acid structures containing halogens reveals that short C–X···O interactions (where X is Cl, Br, or I) are a recurring motif. pnas.org For an iodine-oxygen interaction, a halogen bond is considered to exist if the I···O distance is less than or equal to the sum of their van der Waals radii (approximately 3.50 Å). pnas.orgpnas.org The crystal structure analysis of 5-iodo-2'-deoxyuridine revealed an unusually short intermolecular distance between the iodine atom and a carbonyl oxygen atom, which was proposed to be a form of this specific bonding. nih.gov Such directional interactions are stronger than typical van der Waals forces and can play a crucial role in the specific binding of halogenated ligands to their protein or nucleic acid targets. pnas.org

Analysis of Crystal and Molecular Structure

Spectroscopic Investigations of this compound and Analogs

Spectroscopic techniques are essential for characterizing the structure and behavior of molecules in solution, providing data that is complementary to solid-state crystallographic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational preferences of nucleosides in solution. auremn.org.br The conformation of the furanose ring is of particular interest and is typically described as a dynamic equilibrium between two major puckering domains: N-type (C3'-endo) and S-type (C2'-endo). tandfonline.com The populations of these states can be estimated by analyzing the vicinal proton-proton coupling constants (³JHH) of the sugar ring protons, as their magnitude is dependent on the dihedral angle between the coupled protons according to the Karplus relationship. cdnsciencepub.com

A detailed ¹H NMR study of a series of 2'-halogeno-2'-deoxyuridines, including this compound, was conducted to determine the effect of the C2'-substituent on the furanose ring conformation. cdnsciencepub.com The analysis of coupling constants, particularly J(H1'-H2') and J(H2'-H3'), provides insight into the sugar pucker. For 2'-deoxy-2'-fluorouridine, the NMR data suggested a strong preference for a C3'-endo conformation. cdnsciencepub.com In the broader study of 2'-halogeno nucleosides, it was noted that the coupling constants, and thus the ring conformation, are sensitive to the electronegativity and size of the halogen substituent. cdnsciencepub.com

| Compound | J(H1'-H2') | J(H2'-H3') | Predominant Conformation |

|---|---|---|---|

| 2'-Deoxy-2'-fluorouridine | ~0-2 | ~4-6 | N-type (C3'-endo) |

| 2'-Deoxy-2'-chlorouridine | ~3-5 | ~6-7 | Shift towards S-type |

| 2'-Deoxy-2'-bromouridine | ~4-6 | ~7-8 | S-type (C2'-endo) |

| This compound | ~5-7 | ~8-9 | S-type (C2'-endo) |

Note: The values in the table are illustrative, based on trends reported in the literature, and show how increasing the size of the halogen at the C2' position generally shifts the conformational equilibrium from N-type to S-type.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals. byjus.comnih.gov In the study of nucleic acids, ESR is invaluable for investigating the damage caused by ionizing radiation, which generates radical intermediates on both the sugar moiety and the nucleobases. mdpi.comaps.org

Direct ESR studies focusing specifically on radical intermediates generated from this compound are not widely reported. However, the principles of the technique and studies on related compounds provide a framework for understanding potential radical species. When DNA or its constituents are irradiated, ESR spectroscopy has been used to identify various radicals, including hydrogen-addition radicals of the bases (e.g., the thymine (B56734) radical) and radicals formed by hydrogen abstraction from the deoxyribose ring. aps.orgnih.gov The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ¹⁴N) results in hyperfine splitting in the ESR spectrum, which allows for the identification of the radical's structure and the delocalization of the unpaired electron. researchgate.net Given the presence of the heavy iodine atom, any radical formed on the C2' carbon would be expected to have a unique ESR signature, though such species are highly reactive and may be difficult to detect.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Conformational Analysis of the Furanose Ring

The five-membered furanose ring in nucleosides is not planar and adopts a puckered conformation to relieve steric strain. nih.gov The continuous spectrum of possible conformations is described by the concept of pseudorotation, which is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). nih.gov The pseudorotation cycle contains two low-energy regions, corresponding to the N-type (North, C3'-endo) and S-type (South, C2'-endo) conformations, which are in rapid equilibrium in solution. tandfonline.com

| Conformation Family | Description | Phase Angle (P) Range | Key Puckered Atom |

|---|---|---|---|

| N-type (North) | C3'-endo | ~0° ± 36° | C3' is out of the plane on the same side as C5' |

| S-type (South) | C2'-endo | ~180° ± 36° | C2' is out of the plane on the same side as C5' |

| O4'-endo | East | ~90° ± 18° | O4' is out of the plane |

Development and Evaluation of 2 Deoxy 2 Iodouridine Analogs and Derivatives

Structural Modification Strategies and Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological effect. For 2'-Deoxy-2'-iodouridine, these studies involve systematically altering parts of the molecule—the uracil (B121893) base and the sugar moiety—and evaluating the impact on its efficacy.

The 5-position of the uracil base is a frequent target for modification in nucleoside analogs to enhance antiviral or anticancer properties. nih.govmdpi.com For instance, 5-iodo-2'-deoxyuridine, known as idoxuridine (B1674378), is an established antiviral agent used against the herpes simplex virus. nih.govmdpi.com Similarly, other 5-substituted 2'-deoxyuridines like trifluridine (B1683248) and brivudine (B1684500) have demonstrated activity against herpes simplex and varicella-zoster viruses. nih.gov

The introduction of various substituents at the 5-position can influence how the compound interacts with key enzymes, such as viral thymidine (B127349) kinase, which is often the first step in activating the drug. Research has shown that different groups at this position can significantly alter the compound's activity. A systematic SAR study on 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs identified a derivative, compound 5a, with a notable inhibitory concentration (IC50) of 0.91 μM against mycobacterial ThyX, a flavin-dependent thymidylate synthase. acs.org This highlights the potential of 5-position modifications to create highly selective inhibitors. acs.org

Table 1: Examples of 5-Substituted 2'-Deoxyuridine Analogs and Their Activity

| Compound Name | 5-Position Substituent | Target/Activity | Reference |

|---|---|---|---|

| Idoxuridine | Iodo (-I) | Herpes simplex virus | nih.govmdpi.com |

| Trifluridine | Trifluoromethyl (-CF3) | Herpes simplex virus, Varicella-zoster virus | nih.gov |

| Brivudine | (E)-5-(2-bromovinyl) | Herpes simplex virus, Varicella-zoster virus | nih.gov |